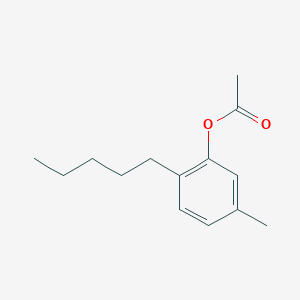
10,10-Dibenzylanthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dibenzylanthracen-9-one is a polycyclic aromatic hydrocarbon with a unique structure that includes two benzyl groups attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibenzylanthracen-9-one typically involves the reaction of anthracene with benzyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 10,10-Dibenzylanthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings of the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene and sulfonated anthracene derivatives.
Aplicaciones Científicas De Investigación
10,10-Dibenzylanthracen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 10,10-Dibenzylanthracen-9-one involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can transfer energy to other molecules, making it useful in applications such as photodynamic therapy and OLEDs.
Molecular Targets and Pathways:
Photodynamic Therapy: The compound generates reactive oxygen species upon light activation, which can target and destroy cancer cells.
OLEDs: Acts as an emitter material, transferring energy to produce light in the visible spectrum.
Comparación Con Compuestos Similares
10,10-Dibenzylanthracen-9-one can be compared with other similar compounds such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and photon upconversion technologies.
9,10-Distyrylanthracene: Used in bioimaging and as a fluorescent probe.
Anthracene: The parent compound, widely used in organic synthesis and as a scintillator.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and makes it suitable for specialized applications in photodynamic therapy and optoelectronics.
Propiedades
Número CAS |
5452-34-6 |
|---|---|
Fórmula molecular |
C28H22O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
10,10-dibenzylanthracen-9-one |
InChI |
InChI=1S/C28H22O/c29-27-23-15-7-9-17-25(23)28(19-21-11-3-1-4-12-21,20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 |
Clave InChI |
GDPNODKPUYAGCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


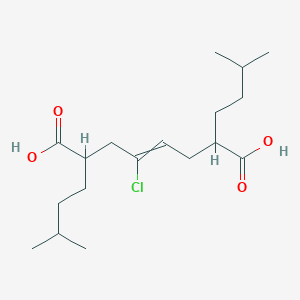
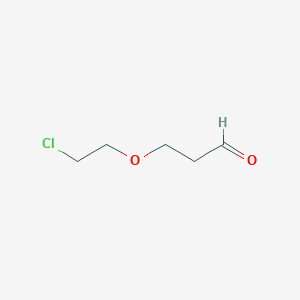
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
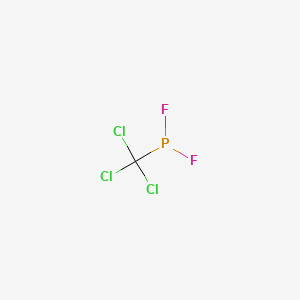

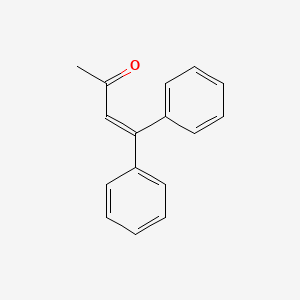

![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
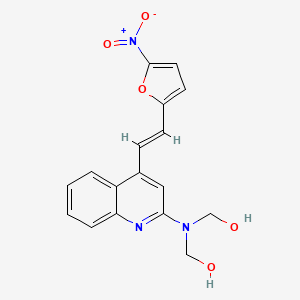

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
